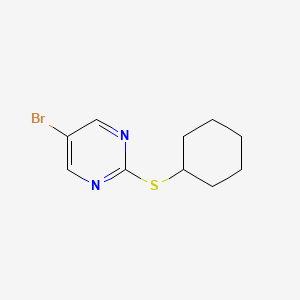

5-Bromo-2-(cyclohexylthio)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-cyclohexylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKBPXULGUZFPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682448 | |

| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242336-56-6 | |

| Record name | 5-Bromo-2-(cyclohexylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-(cyclohexylthio)pyrimidine in Modern Drug Discovery

This compound, identified by the CAS number 1242336-56-6, is a specialized heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry.[1][2] Its significance is particularly pronounced in the development of novel therapeutics, most notably in the burgeoning area of targeted protein degradation. The pyrimidine core is a well-established scaffold in numerous clinically approved drugs, owing to its ability to engage in various biological interactions.[3][4] The strategic placement of a bromine atom and a cyclohexylthio group on this core imparts unique chemical reactivity and structural attributes, making it a versatile intermediate for the synthesis of complex bioactive molecules.[5][6]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to its synthesis, characterization, and pivotal application in the design of proteolysis-targeting chimeras (PROTACs) and other protein degraders.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and incorporation into larger molecular frameworks.

| Property | Value | Source |

| CAS Number | 1242336-56-6 | [1][2] |

| Molecular Formula | C10H13BrN2S | [2] |

| Molecular Weight | 273.2 g/mol | [2] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Purity | Commercially available with ≥98% purity | [2] |

| Storage | Room temperature | [2] |

The structure of this compound features a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a cyclohexylthio group. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, allowing for the introduction of diverse chemical moieties. The cyclohexylthio group can influence the compound's lipophilicity and conformational flexibility, which are critical parameters in drug design.

Proposed Synthesis and Characterization

Proposed Synthetic Workflow

A potential two-step synthesis could start from the commercially available 5-bromo-2-chloropyrimidine.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate or sodium hydride (1.1-1.5 equivalents) to facilitate the deprotonation of the thiol.

-

Nucleophilic Addition: Slowly add cyclohexanethiol (1-1.2 equivalents) to the reaction mixture at room temperature.

-

Reaction Progression: The reaction mixture can be stirred at room temperature or gently heated (e.g., 50-80 °C) to drive the reaction to completion. Progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted into an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the pyrimidine ring protons and the cyclohexyl group protons.

-

¹³C NMR will confirm the presence of all ten carbon atoms in their respective chemical environments.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will confirm the molecular weight of the compound, with the characteristic isotopic pattern of bromine being a key diagnostic feature.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the C-Br, C-S, and C=N bonds within the molecule.[7]

-

Elemental Analysis: To confirm the elemental composition (C, H, Br, N, S) of the synthesized compound.

Application in Targeted Protein Degradation

The primary application of this compound is as a building block for the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conceptual Workflow for PROTAC Synthesis

This workflow illustrates how this compound can be utilized in the modular synthesis of a PROTAC.

Sources

- 1. This compound | 1242336-56-6 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pharmatutor.org [pharmatutor.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-Bromo-2-(cyclohexylthio)pyrimidine

An In-Depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its unique trifunctional architecture, featuring a reactive bromine atom for cross-coupling, a versatile thioether linkage, and a biologically relevant pyrimidine core, positions it as a valuable intermediate in the synthesis of complex molecular entities. This guide provides a comprehensive overview of its known physical and chemical properties, a proposed, field-proven synthetic methodology, detailed characterization workflows, and an exploration of its primary application as a building block for targeted protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their discovery programs.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems has led to its incorporation into a vast array of FDA-approved therapeutics.[2][3] Pyrimidine-based drugs have demonstrated efficacy across a wide spectrum of diseases, including cancer, infectious diseases, and neurological disorders, underscoring the scaffold's versatility and therapeutic value.[1][4][5] The strategic functionalization of the pyrimidine core, as seen in this compound, allows for precise molecular tailoring to achieve desired potency, selectivity, and pharmacokinetic properties.

Core Molecular Profile of this compound

A precise understanding of a compound's fundamental identifiers is critical for regulatory compliance, literature tracking, and unambiguous communication in a research setting.

Structural and Identification Data

The essential identification and molecular properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-2-(cyclohexylsulfanyl)pyrimidine | |

| CAS Number | 1242336-56-6 | [6] |

| Molecular Formula | C₁₀H₁₃BrN₂S | [6] |

| Molecular Weight | 273.20 g/mol | [6] |

| Canonical SMILES | C1CCC(CC1)SC2=NC=C(C=N2)Br | |

| InChI Key | LWKBPXULGUZFPU-UHFFFAOYSA-N | |

| Typical Purity | ≥98% | [6] |

| Primary Application | Protein Degrader Building Block | [6] |

Molecular Structure

Caption: 2D structure of this compound.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from analogous compounds.

| Property | Experimental Value / Prediction | Justification / Notes |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Melting Point | Data not available. Predicted to be a solid at room temperature. | Analogous compound 5-Bromo-2-(methylthio)pyrimidine has a melting point of 63-68 °C. The bulkier cyclohexyl group may lead to a higher melting point due to increased van der Waals forces.[7] |

| Boiling Point | Data not available. | High molecular weight and polarity suggest a high boiling point, likely >300 °C, with probable decomposition. |

| Solubility | Predicted to be soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO). Sparingly soluble in alcohols (MeOH, EtOH) and insoluble in water. | The large, nonpolar cyclohexyl and brominated pyrimidine moieties dominate the molecule's character, favoring solubility in organic solvents. |

| Storage | Store at room temperature in a cool, dry, well-ventilated area. | [6] Stability is crucial; potential for slow oxidation of the thioether suggests storage under an inert atmosphere (N₂ or Ar) for long-term preservation of purity.[8] |

Synthesis and Characterization

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. The most logical and field-proven approach for this molecule is via nucleophilic aromatic substitution (SɴAr).

Proposed Synthetic Pathway

The synthesis proceeds by reacting a commercially available, activated pyrimidine with cyclohexyl mercaptan. The chloro- leaving group at the C2 position is highly activated towards substitution by the electron-withdrawing pyrimidine nitrogens.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂), add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Solvent and Base Addition: Add anhydrous dimethylformamide (DMF, ~5-10 mL per mmol of starting material) followed by a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Add cyclohexyl mercaptan (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Causality Insight: Using a slight excess of the mercaptan ensures complete consumption of the electrophile. K₂CO₃ is an effective and economical base to neutralize the HCl byproduct, driving the reaction to completion. DMF is chosen for its ability to dissolve the reactants and its high boiling point, allowing for thermal promotion if needed.

-

-

Reaction Monitoring: Stir the reaction mixture at 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 5-bromo-2-chloropyrimidine is fully consumed (typically 3-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench by pouring it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, then with saturated brine solution to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Quality Control and Characterization Workflow

Ensuring the identity and purity of the final compound is a critical, non-negotiable step.

Caption: A standard workflow for compound validation.

Spectroscopic Signature Analysis

-

Mass Spectrometry (MS): The primary use of MS is to confirm the molecular weight. In an ESI-MS experiment, the compound will show a major peak corresponding to the protonated molecule [M+H]⁺ at m/z 274.2. A crucial diagnostic feature is the isotopic pattern of bromine: there will be a second peak of nearly equal intensity at m/z 276.2, corresponding to the ⁸¹Br isotope.[9] This M/M+2 pattern is definitive for a monobrominated compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a structural fingerprint.

-

Pyrimidine Protons: Two singlets are expected in the aromatic region (~δ 8.5-9.0 ppm). The proton at C4 and the proton at C6 will appear as distinct singlets due to the lack of adjacent protons.

-

Cyclohexyl Protons: A series of complex, overlapping multiplets will be observed in the upfield region (~δ 1.2-4.0 ppm). The proton on the carbon directly attached to the sulfur (the α-proton) will be the most downfield of this group, likely appearing as a multiplet around δ 3.5-4.0 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments. Ten distinct signals are expected: four for the pyrimidine ring and six for the cyclohexyl ring.

Chemical Reactivity and Strategic Applications

The utility of this compound in drug discovery stems from its predictable and versatile reactivity at two key positions.

Core Reactivity Map

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3 [sigmaaldrich.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-Bromo-2-(cyclohexylthio)pyrimidine molecular weight and formula

An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a privileged core in a multitude of therapeutic agents.[1][2] Its derivatives are renowned for a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Within this vital class of compounds, this compound has emerged as a significant building block, particularly in the innovative field of targeted protein degradation.[5] This guide provides an in-depth technical overview of its core properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative featuring a cyclohexylthio substituent at the C2 position. The bromine atom at the C5 position and the thioether linkage provide two distinct, chemically versatile handles for subsequent synthetic modifications, making it a valuable intermediate in the construction of complex bioactive molecules.

Below is a diagram illustrating the chemical structure of the molecule.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. calpaclab.com [calpaclab.com]

Solubility of 5-Bromo-2-(cyclohexylthio)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 5-Bromo-2-(cyclohexylthio)pyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to the successful development of robust chemical processes, including reaction, purification, and crystallization. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key building block in medicinal chemistry. Due to a lack of specific experimental data for this compound in publicly available literature, this document leverages established chemical principles, data from structurally analogous compounds, and theoretical frameworks to predict its solubility profile. Furthermore, it outlines a detailed experimental protocol for accurately determining its solubility in various organic solvents, providing a practical resource for researchers.

Introduction: The Strategic Importance of Solubility Data

This compound (C10H13BrN2S, M.W.: 273.2 g/mol ) is a substituted pyrimidine derivative.[1] Such heterocyclic compounds are of significant interest in drug discovery as scaffolds for a wide range of therapeutic agents. The selection of an appropriate solvent system is a critical decision in the development of any API, profoundly influencing process efficiency, yield, purity, and the final crystal form.[2][3][4] An understanding of the solubility of this compound is therefore not merely academic; it is a prerequisite for rational process design, enabling scientists to:

-

Optimize Reaction Conditions: Ensure reactants are in the solution phase for efficient conversion.

-

Develop Purification Strategies: Select solvents that allow for effective removal of impurities through techniques like crystallization or chromatography.

-

Control Crystallization: Manipulate supersaturation to control crystal size, morphology, and polymorphism, all of which impact downstream processing and bioavailability.[4]

-

Ensure Process Safety and Scalability: Choose solvents with favorable safety, environmental, and cost profiles.

This guide will provide a predictive analysis of the solubility of this compound, grounded in its physicochemical properties and supplemented with actionable experimental protocols.

Physicochemical Properties and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and hydrogen bonding capabilities of the molecules involved.[5][6]

2.1. Molecular Structure Analysis

-

Core Structure: A pyrimidine ring, which is a polar aromatic heterocycle.

-

Substituents:

-

A bromo group at the 5-position: This is an electron-withdrawing group that contributes to the molecule's polarity.

-

A cyclohexylthio group at the 2-position: This group consists of a nonpolar cyclohexyl ring and a sulfur atom. The bulky, nonpolar nature of the cyclohexyl group will significantly influence solubility, likely increasing its affinity for less polar solvents.

-

2.2. Predicted Physicochemical Properties

| Property | Value / Prediction | Rationale / Source |

| Molecular Formula | C10H13BrN2S | [1] |

| Molecular Weight | 273.2 g/mol | [1] |

| Polarity | Moderately polar | The polar pyrimidine ring and bromo group are offset by the large, nonpolar cyclohexyl moiety. |

| Hydrogen Bonding | Hydrogen bond acceptor | The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The molecule lacks hydrogen bond donor capabilities. |

| Melting Point | Estimated to be a solid at room temperature. | Similar compounds like 5-Bromo-2-(methylthio)pyrimidine have a melting point of 63-68 °C. The larger cyclohexyl group may lead to a higher melting point due to increased van der Waals forces. |

2.3. Predicted Solubility Profile

Based on the analysis of its structure, the solubility of this compound in a range of common organic solvents is predicted as follows:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Heptane, Hexane | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar aliphatic solvents. |

| Aromatic | Toluene, Xylene | Moderate | The aromatic pyrimidine ring may interact favorably with aromatic solvents, and the nonpolar cyclohexyl group will contribute to solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving moderately polar compounds. 5-Bromopyrimidine is known to be soluble in chloroform.[7] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | THF is a polar aprotic solvent that should be effective. Diethyl ether is less polar and may result in lower solubility. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These polar aprotic solvents are generally good solvents for a wide range of organic compounds. |

| Esters | Ethyl Acetate | Moderate | Ethyl acetate is a moderately polar solvent and is expected to be a reasonable solvent for this compound. |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol (IPA) | Low to Moderate | While the pyrimidine nitrogen can act as hydrogen bond acceptors, the lack of a hydrogen bond donor on the molecule and the bulky nonpolar group may limit solubility in protic solvents. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These are strong, polar aprotic solvents. Related pyrimidine derivatives show good solubility in DMSO and DMF.[8] |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar cyclohexyl group and the lack of significant hydrogen bonding donation capability would make it poorly soluble in water, a common characteristic of many pyrimidine derivatives.[8] |

Experimental Determination of Solubility: A Standard Protocol

The following section provides a robust, step-by-step methodology for the experimental determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

3.2. Experimental Workflow

The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[9]

Caption: Experimental workflow for solubility determination.

3.3. Step-by-Step Protocol

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile or the solvent being tested). These will be used to generate a calibration curve.

-

HPLC Method Development: Develop a reliable HPLC method to quantify the concentration of the compound. This includes selecting an appropriate column, mobile phase, and detection wavelength.

-

Sample Preparation: To a series of vials, add a known volume (e.g., 2 mL) of the desired organic solvent.

-

Addition of Solute: Add an excess amount of solid this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient time (typically 24 to 48 hours) to ensure the solution has reached saturation.

-

Sampling: After equilibration, stop the agitation and allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. Use the calibration curve to determine the concentration of this compound in the saturated solution.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Theoretical Framework for Rational Solvent Selection

Choosing the right solvent goes beyond simply dissolving the compound. For applications like crystallization, the ideal solvent system should exhibit a significant change in solubility with temperature or upon the addition of an anti-solvent.[3][9]

Caption: Logic diagram for solvent selection in crystallization.

For this compound, a good starting point for a cooling crystallization would be a solvent from the "Moderate to High" predicted solubility list (e.g., toluene, ethyl acetate, or MEK) that shows a steep solubility curve with decreasing temperature. Alternatively, for an anti-solvent crystallization, one could dissolve the compound in a solvent in which it is highly soluble (e.g., DCM or THF) and then add a miscible anti-solvent in which it has low solubility (e.g., heptane or hexane) to induce precipitation.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds, such as other brominated pyrimidines, should be used to guide handling procedures.[10][11]

-

General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12]

-

Toxicology: Brominated organic compounds can be hazardous. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[12][13]

-

Fire Safety: In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

Always consult the supplier-specific SDS before handling any chemical.

Conclusion

This technical guide provides a predictive and practical framework for understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers and drug development professionals are better equipped to make informed decisions regarding solvent selection. This foundational knowledge is paramount for the development of efficient, scalable, and robust chemical processes that are essential for advancing new therapeutic candidates from the laboratory to production.

References

-

Janssen Solvent Selection in Pharmaceutical Crystallisation. Scribd. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. [Link]

-

Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. [Link]

-

Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. (2024, December 10). ACS Publications. [Link]

-

Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems. [Link]

-

Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder. [Link]

-

How To Determine Solubility Of Organic Compounds?. (2025, February 11). YouTube. [Link]

-

Thermophysical Properties of 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine. Chemcasts. [Link]

-

This compound, min 98%, 1 gram. Aladdin Scientific. [Link]

-

5-Bromo-2-cyclopropylpyrimidine. PubChem. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scribd.com [scribd.com]

- 3. m.youtube.com [m.youtube.com]

- 4. crystallizationsystems.com [crystallizationsystems.com]

- 5. chem.ws [chem.ws]

- 6. m.youtube.com [m.youtube.com]

- 7. guidechem.com [guidechem.com]

- 8. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 5-Bromo-2-cyclopropylpyrimidine | C7H7BrN2 | CID 20444413 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Health and Safety of 5-Bromo-2-(cyclohexylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential health and safety considerations for 5-Bromo-2-(cyclohexylthio)pyrimidine (CAS No. 1242336-56-6). As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The information and recommendations herein are therefore based on an expert extrapolation from the safety data of structurally similar compounds. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment. All users must conduct their own risk assessments before handling this chemical.

Executive Summary: A Precautionary Approach

This compound is a specialized chemical entity, likely used in medicinal chemistry and drug discovery as a building block.[1] Given the absence of direct toxicological data, a highly conservative and precautionary approach to its handling is mandated. Analysis of analogous brominated pyrimidines with thioether or other functional groups at the 2-position consistently reveals a profile of significant potential hazards.[2][3] These include acute toxicity if ingested, inhaled, or absorbed through the skin, as well as corrosive or irritant effects to the skin and eyes.[3][4] Therefore, it is prudent to handle this compound as a substance with a high degree of unknown toxicity and to implement rigorous safety controls to minimize all potential routes of exposure.

Presumed Hazard Profile based on Structural Analogs

The hazard profile for this compound has been extrapolated from the Safety Data Sheets of several structurally related compounds. The rationale is that the shared 5-bromopyrimidine core and the presence of a thio-linkage at the C2 position are likely to be the primary drivers of its toxicological properties.

Table 1: Extrapolated Hazard Identification and Classification

| Hazard Class | Presumed Classification & GHS Codes (H-Statements) | Basis for Extrapolation (Analogous Compounds) |

| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | 5-Bromo-2-(methylthio)pyrimidine[3], 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |

| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |

| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid[2], 5-Bromo-2-methylpyrimidine[4] |

| Skin Corrosion/Irritation | Category 1B/2 (H314: Causes severe skin burns and eye damage or H315: Causes skin irritation) | 5-Bromo-2-(methylthio)pyrimidine is classified as causing severe skin burns (H314)[3]. Other analogs are noted as skin irritants. A conservative approach assumes the potential for severe effects. |

| Serious Eye Damage/Irritation | Category 1 (H318: Causes serious eye damage) | 5-Bromo-2-(methylthio)pyrimidine is classified as causing serious eye damage[3]. This represents the most severe potential outcome and should be the guiding assumption. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (H335: May cause respiratory irritation) | This is a common classification for fine chemical powders and is a prudent assumption. |

Signal Word: Danger [3]

Pictograms:

(Based on the most severe classifications of analogous compounds)

Causality of Hazards: The Role of the Pyrimidine Scaffold

The pyrimidine ring is a core component of nucleobases, but its derivatives can exhibit significant biological activity and toxicity.[5][6][7] The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, combined with the presence of a bromine atom, can make the compound reactive towards biological nucleophiles. The thioether linkage, while generally stable, can be a site for metabolic activity. The lipophilic cyclohexyl group may enhance absorption through the skin and cellular membranes.

Self-Validating Safety Protocols: A Multi-Layered Defense

Given the presumed hazards, a multi-layered approach to safety is essential. Each step in the handling process should be designed to be self-validating, meaning that adherence to the protocol inherently minimizes risk.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]

-

Ventilation: Ensure adequate general ventilation in the laboratory to dilute any fugitive emissions.[8]

-

Designated Area: All work with this compound should be performed in a designated and clearly marked area of the laboratory.

Personal Protective Equipment (PPE): The Last Line of Defense

-

Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Double-gloving is recommended. Dispose of gloves immediately after handling the compound.[3]

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing.[2][3]

-

Skin and Body Protection: A lab coat is required. For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be used.[8]

-

Respiratory Protection: If there is any risk of the chemical fume hood failing or for emergency situations, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[2]

Diagram: PPE Donning and Doffing Workflow

Caption: PPE donning and doffing sequence for handling hazardous chemicals.

Experimental Protocols: Safe Handling and Emergency Procedures

Protocol for Weighing and Preparing Solutions

-

Preparation: Designate a workspace within the chemical fume hood. Cover the work surface with absorbent, plastic-backed paper.

-

Tare: Place a tared weigh boat on an analytical balance inside the fume hood.

-

Dispensing: Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust. Use a spatula and handle the container with care.

-

Dissolution: Place the weigh boat containing the chemical into the vessel that will be used for dissolution. Add the solvent to the vessel, ensuring the solid is rinsed into the solution.

-

Cleaning: Decontaminate the spatula and any other tools used. Dispose of the weigh boat and absorbent paper as hazardous waste.

Emergency Protocols

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]

Diagram: Spill Response Workflow

Caption: Decision workflow for responding to a chemical spill.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][4]

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EH&S) office for specific guidelines. Do not dispose of down the drain.[2]

Conclusion: A Commitment to Safety

The handling of novel chemical entities like this compound is integral to advancing scientific research. However, this pursuit must be balanced with an unwavering commitment to safety. By treating this compound with the caution afforded to substances with known, significant hazards, researchers can protect themselves and their colleagues. The protocols and information in this guide provide a framework for a robust safety culture when working with chemicals of unknown toxicological profiles.

References

- Barbieri, P., Bertazzoli, C., Di Marco, A., Fuoco, L., & Turolla, E. (1957). [General toxicology of some pyrimidine derivatives: 2-thiocytosine & 2-thio-5-methylcytosine]. Tumori, 43(4), 361–373.

-

Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). 2-Mercaptopyrimidine. Retrieved from [Link]

- Parvez, S., Rahim, F., Taha, M., et al. (2025). One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. Molecules, 30(13), 2847.

- Tsolaki, E., Tsolaki, I., Kompogennitaki, A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. International Journal of Molecular Sciences, 24(9), 8344.

- Sajewicz, W., & Wroczyński, P. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Acta Poloniae Pharmaceutica, 64(3), 253–258.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Introduction: Unveiling the Potential of 5-Bromo-2-(cyclohexylthio)pyrimidine

An In-depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine for Researchers and Drug Development Professionals

This compound is a halogenated pyrimidine derivative that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its unique structural features, comprising a pyrimidine core, a bromine atom, and a cyclohexylthio substituent, make it a versatile building block for the synthesis of a wide array of more complex molecules. The bromine atom at the 5-position serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular scaffolds. This guide provides a comprehensive overview of the commercial suppliers of this key research chemical, its applications, and a detailed experimental protocol for its use.

The Strategic Importance of Supplier Selection in Research and Development

The reliability and reproducibility of experimental results are paramount in scientific research and drug development. The quality of starting materials directly impacts the outcome of a synthetic route and, ultimately, the purity and biological activity of the final compound. Therefore, the careful selection of a commercial supplier for critical reagents like this compound is a crucial first step in any research endeavor. Key considerations include the supplier's reputation, the purity of the compound offered, the availability of comprehensive analytical data (such as Certificates of Analysis), and the scale at which the compound can be supplied.

Commercial Suppliers of this compound

A multitude of chemical suppliers offer this compound for research purposes. The following table provides a comparative overview of several prominent suppliers, highlighting key product specifications to aid researchers in making an informed decision.

| Supplier | Purity | Available Quantities | Additional Information |

| Merck (Sigma-Aldrich) | 97% | Research to bulk quantities | Provides a detailed specification sheet with physical and chemical properties. |

| Santa Cruz Biotechnology | >98% | Gram to kilogram scale | Offers a high-purity grade suitable for sensitive applications. |

| Biosynth | Not specified | Inquire for details | A well-established supplier of complex organic molecules. |

| Combi-Blocks | >98% | Milligram to multi-gram quantities | Specializes in providing building blocks for combinatorial chemistry. |

| VWR | Not specified | Various sizes available | Distributes chemicals from a wide range of manufacturers. |

| BLDpharm | 97% | Gram to kilogram scale | Offers competitive pricing and a broad product portfolio. |

| Chemspace | 95-98% | Small to large scale | A marketplace connecting researchers with a vast array of chemical building blocks. |

| Ark Pharm | >98% | Milligram to kilogram quantities | Focuses on providing novel and diverse chemical entities for drug discovery. |

| Fisher Scientific | 97% | Various pack sizes | A leading distributor of scientific research products. |

| TCI America | >98% | Gram to multi-kilogram scale | Known for its high-quality reagents and extensive catalog. |

Application in Suzuki-Miyaura Cross-Coupling Reactions: A Step-by-Step Protocol

The bromine atom of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and other functional organic materials.

Experimental Workflow: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

An In-Depth Technical Guide to 5-Bromo-2-(cyclohexylthio)pyrimidine: A Core Building Block for Targeted Protein Degradation

Foreword: The Dawn of a New Therapeutic Modality

In the rapidly evolving landscape of drug discovery, the paradigm is shifting from simple inhibition to targeted elimination. Targeted Protein Degradation (TPD) has emerged as a powerful strategy, offering the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance. At the heart of this revolution are heterobifunctional molecules, most notably Proteolysis-Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively destroy disease-causing proteins. The modular nature of PROTACs necessitates a robust toolbox of chemical building blocks to enable the rapid and efficient synthesis of degrader libraries. This guide focuses on one such critical component: 5-Bromo-2-(cyclohexylthio)pyrimidine .

Introduction to this compound: A Privileged Scaffold for Degrader Synthesis

This compound is a key heterocyclic building block designed for the synthesis of protein degraders.[1] Its structure combines a pyrimidine core, a versatile scaffold in medicinal chemistry, with two key functional handles: a bromine atom, which serves as a reactive site for cross-coupling reactions, and a cyclohexylthio ether, which can influence the molecule's physicochemical properties and potential interactions with target proteins.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃BrN₂S |

| Molecular Weight | 273.2 g/mol |

| CAS Number | 1242336-56-6 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

The pyrimidine ring is a common motif in a multitude of FDA-approved drugs, particularly in oncology, where it is often found in the core of kinase inhibitors. This prevalence is due to the pyrimidine's ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding pockets of kinases. Consequently, this compound is an ideal starting point for the "warhead" component of a PROTAC designed to target a specific kinase.

The Strategic Role of this compound in PROTAC Design

A PROTAC molecule is comprised of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two. This compound serves as a versatile precursor to the warhead-linker segment of a PROTAC.

The Pyrimidine Core: A Foundation for Kinase Inhibition

The pyrimidine scaffold is a well-established pharmacophore for kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the interactions of the adenine portion of ATP. By modifying the pyrimidine ring with various substituents, medicinal chemists can achieve high affinity and selectivity for a particular kinase. The 2-thioether linkage in this compound is a common feature in many kinase inhibitors, often occupying a hydrophobic pocket within the enzyme's active site.

The Bromo Handle: A Gateway to Linker Attachment

The bromine atom at the 5-position of the pyrimidine ring is the key to this building block's utility in PROTAC synthesis. It provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the facile and efficient attachment of a chemical linker, which will ultimately be connected to the E3 ligase ligand. The choice of coupling reaction will depend on the functional group present on the linker.

The Cyclohexylthio Moiety: Modulating Physicochemical Properties

The cyclohexyl group is a bulky, lipophilic moiety that can significantly influence the properties of the final PROTAC molecule. Its presence can enhance binding affinity by occupying a hydrophobic pocket in the target protein. Furthermore, the cyclohexylthio group can impact the overall solubility, permeability, and metabolic stability of the PROTAC, all of which are critical parameters for its successful development as a therapeutic agent.

Synthetic Pathways: From Building Block to Functional Degrader

The synthesis of a PROTAC using this compound as a starting material typically involves a multi-step process. The following is a generalized, yet chemically sound, protocol for the synthesis of a hypothetical PROTAC targeting a kinase and recruiting the von Hippel-Lindau (VHL) E3 ligase.

Synthesis of the Warhead-Linker Intermediate

The first step is the attachment of a linker to the pyrimidine core via a cross-coupling reaction. In this example, we will use a Suzuki coupling to attach a linker with a terminal alkyne.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq.), the boronic acid or ester derivative of the alkyne-containing linker (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

-

Base Addition: Add a base, such as sodium carbonate (2.0 eq.), to the reaction mixture.

-

Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the warhead-linker intermediate.

Synthesis of the E3 Ligase Ligand-Linker Intermediate

In parallel, the E3 ligase ligand must be functionalized with a complementary reactive group. For this example, we will use a VHL ligand with a terminal azide. The synthesis of functionalized VHL ligands is well-documented in the literature.

Final PROTAC Assembly via Click Chemistry

The final step is the conjugation of the warhead-linker and E3 ligase ligand-linker intermediates. The alkyne and azide moieties are a perfect pair for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Step-by-Step Protocol:

-

Reaction Setup: Dissolve the warhead-linker intermediate (1.0 eq.) and the azide-functionalized VHL ligand (1.0 eq.) in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Catalyst Addition: Add a copper(II) sulfate solution (0.1 eq.) and a solution of a reducing agent, such as sodium ascorbate (0.2 eq.).

-

Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Purification: Upon completion, the PROTAC can be purified by preparative high-performance liquid chromatography (HPLC) to yield the final, highly pure product.

Diagram 1: Generalized PROTAC Synthesis Workflow

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Evaluation of PROTAC Efficacy: A Multi-Faceted Approach

Once the PROTAC has been synthesized and purified, its biological activity must be thoroughly evaluated. This involves a series of in vitro assays to confirm target engagement, induction of protein degradation, and cellular effects.

Target Engagement Assays

Before assessing degradation, it is crucial to confirm that the PROTAC binds to both the POI and the E3 ligase.

-

Biochemical Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinity of the PROTAC to the purified POI and E3 ligase.

-

Cellular Target Engagement Assays: In-cell target engagement can be measured using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.

Protein Degradation Assays

The primary function of a PROTAC is to induce the degradation of the POI.

-

Western Blotting: This is the most common method to visualize and quantify the reduction in POI levels after treating cells with the PROTAC.

-

Quantitative Mass Spectrometry: More advanced techniques like Tandem Mass Tagging (TMT) proteomics can provide a global view of protein level changes, confirming the selectivity of the PROTAC.

Table 2: Key Parameters for PROTAC Evaluation

| Parameter | Description | Typical Assay |

| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell ELISA |

| Dₘₐₓ | The maximum percentage of protein degradation achieved. | Western Blot, In-Cell ELISA |

| t₁/₂ | The time required to degrade 50% of the target protein. | Time-course Western Blot |

Cellular Phenotypic Assays

Ultimately, the degradation of the POI should lead to a desired biological outcome.

-

Cell Viability Assays: Assays such as MTT or CellTiter-Glo can be used to determine the effect of the PROTAC on the proliferation of cancer cells.

-

Functional Assays: Depending on the function of the POI, specific functional assays can be employed to measure the downstream consequences of its degradation (e.g., changes in gene expression, cell cycle arrest, or apoptosis).

Diagram 2: PROTAC Mechanism of Action and Evaluation

Caption: The mechanism of action and evaluation workflow for a PROTAC.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel protein degraders. Its inherent pyrimidine core provides a privileged scaffold for targeting a wide range of kinases, while the bromo functionality allows for straightforward linker attachment. The cyclohexylthio moiety offers an additional point of modification to fine-tune the physicochemical properties of the final PROTAC molecule. As the field of targeted protein degradation continues to expand, the availability of well-designed, functionalized building blocks like this compound will be paramount to accelerating the discovery of new and effective therapies for a host of human diseases.

References

-

Aladdin Scientific. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link]

-

Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]

Sources

A Technical Guide to the Biological Activities of Substituted Pyrimidines: From Core Principles to Therapeutic Applications

Abstract

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and drug development.[1][2][3] As an essential component of nucleic acids (cytosine, thymine, and uracil) and various vitamins, its derivatives are intrinsically biocompatible and possess a vast spectrum of pharmacological activities.[1][4][5] This in-depth guide provides a technical exploration of the diverse biological activities of substituted pyrimidines, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate the rational design of novel pyrimidine-based therapeutics.

Introduction: The Privileged Pyrimidine Scaffold

The six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, known as pyrimidine, is a privileged structure in medicinal chemistry.[3] Its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, like the phenyl group, allows for favorable interactions with a multitude of biological targets, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The versatility of the pyrimidine core, which allows for substitution at various positions, has led to the development of a wide array of drugs with activities spanning anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) applications.[1][2][3][4] This guide will delve into these key therapeutic areas, providing a comprehensive overview of the current landscape and future potential of substituted pyrimidines.

Anticancer Activity: Targeting the Hallmarks of Cancer

Substituted pyrimidines are among the most successful classes of anticancer agents, targeting various mechanisms essential for tumor growth and survival.[6][7][8][9]

Mechanism of Action: Diverse Strategies Against Malignancy

The anticancer effects of pyrimidine derivatives are exerted through multiple mechanisms of action:[10]

-

Inhibition of DNA Synthesis: Many pyrimidine analogs act as antimetabolites. By mimicking natural pyrimidines, they are incorporated into cellular metabolic pathways and converted into fraudulent nucleotides. These nucleotide analogs then inhibit critical enzymes involved in DNA synthesis, leading to DNA damage and apoptosis.[11] A prime example is 5-Fluorouracil (5-FU) , which inhibits thymidylate synthase, an enzyme crucial for the synthesis of thymidine, a key component of DNA.[9][10][11]

-

Kinase Inhibition: A significant number of pyrimidine-based drugs function as protein kinase inhibitors.[10] These enzymes are often dysregulated in cancer, leading to uncontrolled cell proliferation. By targeting the ATP-binding site of kinases, these inhibitors block downstream signaling pathways. For instance, some pyrimidine derivatives show potent activity against receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR).[12]

-

Induction of Apoptosis: Certain novel pyrimidine derivatives have been shown to induce both early and late apoptosis in cancer cells, effectively triggering programmed cell death.[13]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, some substituted pyrimidines can halt the proliferation of cancer cells at various phases (G1, S, or G2/M).[13]

Structure-Activity Relationship (SAR) Insights

The anticancer potential of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[4][14] Modifications can significantly impact the molecule's affinity for its target, as well as its pharmacokinetic profile.[14]

| Substitution Pattern | Observed Anticancer Activity | Cancer Cell Lines | Reference |

| Pyrido[2,3-d]pyrimidine derivatives | Thymidylate Synthase Inhibition | HCT-116, MCF-7, HepG2, PC-3 | [14] |

| Pyrimidine-benzimidazole hybrids | Cytotoxic Effects | Not specified | [14] |

| N4-phenyl substituted-6-(2,4-dichlorophenyl methyl)-7H-Pyrrolo[2,3-d] pyrimidine-2,4-diamines | General Anticancer Activity | Not specified | [6] |

| Pyrazolo [ 1, 5-a] pyrimidine derivatives | Potent Antitumor Activity | HepG2, MCF-7, HCL 116 | [6] |

Experimental Workflow: In Vitro Anticancer Drug Screening

A typical workflow for the initial screening of novel substituted pyrimidines for anticancer activity involves a series of well-established in vitro assays.[15][16][17]

Caption: A generalized workflow for the in vitro screening of anticancer compounds.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted pyrimidine derivatives for a specified incubation period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is directly proportional to the number of living cells.[14]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial and Antiviral Activities

The pyrimidine scaffold is also a crucial component in the development of agents to combat infectious diseases.

Antibacterial and Antifungal Activity

Numerous pyrimidine derivatives have demonstrated potent antibacterial and antifungal properties.[1][18][19][20] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[21]

-

Mechanism of Action: A key mechanism for some pyrimidine analogues is the inhibition of thymidylate synthetase (ThyA), leading to "thymineless death" in bacteria.[22] Others may target different essential bacterial enzymes.

-

SAR: The presence of specific substituents, such as a p-methoxyphenyl group or a p-chloro phenyl group, on the pyrimidine nucleus has been shown to enhance antimicrobial activity.[19]

The tube dilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19]

-

Preparation of Dilutions: Prepare a series of dilutions of the test compounds in a suitable broth medium (e.g., nutrient broth for bacteria, Sabouraud dextrose broth for fungi).

-

Inoculation: Inoculate each tube with a standardized suspension of the target microorganism.

-

Incubation: Incubate the tubes under appropriate conditions (temperature and time).

-

Observation: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy, particularly against viruses like HIV, hepatitis B and C, and herpes viruses.[23][24]

-

Mechanism of Action: These compounds act as chain terminators during viral DNA or RNA synthesis. They are phosphorylated within the host cell to their active triphosphate form, which is then incorporated by viral polymerases into the growing nucleic acid chain, leading to the termination of replication.[24] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) containing a pyrimidine core are also crucial in anti-HIV therapy.[3]

-

Examples of Pyrimidine-Based Antiviral Drugs: Zidovudine (Retrovir) and Lamivudine (Epivir) are widely used in the treatment of HIV.[8][24]

Anti-inflammatory Activity

Substituted pyrimidines have emerged as promising anti-inflammatory agents, with some exhibiting efficacy superior to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[9][25][26][27]

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit key inflammatory mediators:[25]

-

Cyclooxygenase (COX) Inhibition: Similar to many NSAIDs, some pyrimidine derivatives inhibit COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[25][28]

-

Inhibition of Cytokines and Other Mediators: Pyrimidines can also suppress the expression and activity of other inflammatory mediators such as tumor necrosis factor-α (TNF-α), various interleukins, and nuclear factor κB (NF-κB).[25]

Caption: Mechanism of action for anti-inflammatory pyrimidines.

In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are essential for confirming the anti-inflammatory potential of new compounds.

This is a widely used and reliable model for evaluating acute inflammation.[26][29][30][31]

-

Animal Grouping and Dosing: Divide rats into groups and administer the test pyrimidine compounds, a positive control (e.g., indomethacin), and a vehicle control orally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Central Nervous System (CNS) Activity

The pyrimidine nucleus is also found in compounds with significant CNS activity, including anticonvulsant and antidepressant effects.[2][3][4] The development of pyrimidine derivatives as CNS agents is an active area of research, with a focus on designing molecules that can effectively cross the blood-brain barrier and interact with specific neuronal targets.

Synthesis of Biologically Active Pyrimidines

The synthesis of substituted pyrimidines can be achieved through various methods. A common and versatile approach is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and a compound containing an amidine moiety, such as urea or thiourea.[1] For instance, the reaction of ethyl acetoacetate with acetamidine yields 4-hydroxy-2,6-dimethylpyrimidine.[1] Another well-known method is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.[32]

Conclusion and Future Perspectives

Substituted pyrimidines represent a remarkably versatile and pharmacologically significant class of compounds. Their broad spectrum of biological activities, coupled with their inherent "drug-like" properties, ensures their continued prominence in drug discovery and development.[1][18][9][20] Future research will likely focus on the development of highly selective and potent pyrimidine derivatives that target specific disease pathways with minimal off-target effects. The use of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation pyrimidine-based therapeutics.

References

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.).

- An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.).

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. (n.d.).

- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3).

- In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (n.d.).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PubMed Central. (n.d.).

- Pyrimidine Analogues as a New Class of Gram-Positive Antibiotics, Mainly Targeting Thymineless-Death Related Proteins | ACS Infectious Diseases. (2019, September 20).

- Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis | Journal of Medicinal Chemistry - ACS Publications. (2023, February 3).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023, January 1).

- Screening models for inflammatory drugs | PPTX - Slideshare. (n.d.).

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30).

- Pyrimidine as antiinflammatory agent: A review - Indian Journal of Pharmaceutical Sciences. (n.d.).

- screening methods for Antinflammatory drugs slide share | PPTX. (n.d.).

- Pyrimidine As Anticancer Agent: A Review - Journal of Advanced Scientific Research. (n.d.).

- Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals - Benchchem. (n.d.).

- Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed. (2024, June 10).

- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed. (n.d.).

- Pyrimidine as antiinflammatory agent: A review - Semantic Scholar. (2007, May 1).

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES - IJCRT.org. (2021, December 12).

- Biological activities of synthetic pyrimidine derivatives. (2024, August 29).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - MDPI. (n.d.).

- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9).

- Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. (n.d.).

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives - Journal of King Saud University - Science. (n.d.).

- Synthesis and biological activities of some new pyrimidine derivatives from chalcones - Der Pharma Chemica. (n.d.).

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12).

- Full article: Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs - Taylor & Francis Online. (2024, April 1).

- In vitro Cancer Drug Screening Services - Visikol. (2019, February 15).

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed. (2021, April 7).

- Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC - NIH. (n.d.).

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (2025, August 8).

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed. (n.d.).

- Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.).

- Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives | Moroccan Journal of Chemistry. (2016, October 9).

- (PDF) An overview on synthesis and biological activity of pyrimidines - ResearchGate. (2025, August 9).

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).

- Mechanism of action of pyrimidine analogues. - ResearchGate. (n.d.).

- Pyrimidine as constituent of natural biologically active compounds - PubMed. (n.d.).

- Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents - YouTube. (2024, June 19).

- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential - SciELO. (n.d.).

- Chemical structures of the most active antiviral pyrimidine derivatives... - ResearchGate. (n.d.).

- In Vivo Screening Methods Of Anti Inflammatory Drugs: A Comprehensive Review - Ijaresm. (n.d.).

- Recent Advances in Pyrimidine-Based Drugs - OUCI. (n.d.).

- ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS - J-Stage. (n.d.).

Sources

- 1. scispace.com [scispace.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. sciensage.info [sciensage.info]

- 7. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijcrt.org [ijcrt.org]

- 9. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 10. researchgate.net [researchgate.net]

- 11. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. noblelifesci.com [noblelifesci.com]

- 17. In vitro Cancer Drug Screening Services [visikol.com]

- 18. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 19. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijpsonline.com [ijpsonline.com]

- 27. [PDF] Pyrimidine as antiinflammatory agent: A review | Semantic Scholar [semanticscholar.org]

- 28. mdpi.com [mdpi.com]

- 29. screening methods for Antinflammatory drugs slide share | PPTX [slideshare.net]

- 30. scielo.br [scielo.br]

- 31. ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND RATS [jstage.jst.go.jp]

- 32. ijppr.humanjournals.com [ijppr.humanjournals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-(cyclohexylthio)pyrimidine

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of 5-Bromo-2-(cyclohexylthio)pyrimidine, a valuable heterocyclic building block for drug discovery and medicinal chemistry.[1] The synthesis commences with the acid-catalyzed cyclocondensation of 2-bromomalonaldehyde and thiourea to yield the key intermediate, 5-bromo-2-mercaptopyrimidine. This is followed by a selective S-alkylation using a cyclohexyl halide under basic conditions to furnish the final product. This document details the underlying reaction mechanisms, provides step-by-step experimental protocols, and offers insights into process optimization and safety considerations, tailored for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy